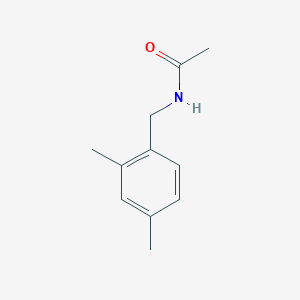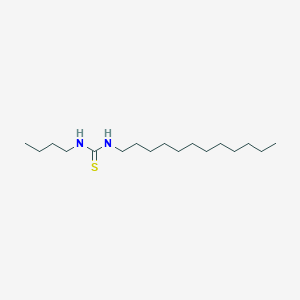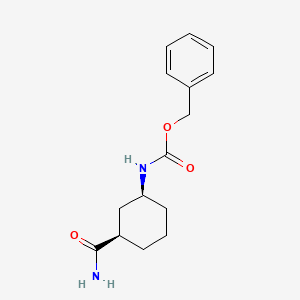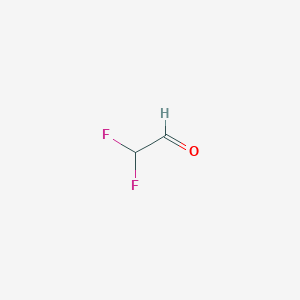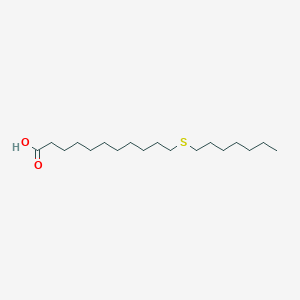
11-Heptylsulfanylundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Heptylsulfanylundecanoic acid is an organic compound with the molecular formula C18H36O2S. It is a medium-chain fatty acid with a heptylsulfanyl group attached to the undecanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Heptylsulfanylundecanoic acid typically involves the reaction of 11-bromoundecanoic acid with heptylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-Heptylsulfanylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The heptylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Heptylsulfanylundecanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Heptylsulfanylundecanoic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the heptylsulfanyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
11-Mercaptoundecanoic acid: Similar structure but with a mercapto group instead of a heptylsulfanyl group.
Undecylenic acid: Similar backbone but lacks the sulfur-containing group.
11-Bromoundecanoic acid: Precursor in the synthesis of 11-Heptylsulfanylundecanoic acid
Uniqueness
This compound is unique due to the presence of the heptylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required .
Properties
CAS No. |
4230-08-4 |
|---|---|
Molecular Formula |
C18H36O2S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
11-heptylsulfanylundecanoic acid |
InChI |
InChI=1S/C18H36O2S/c1-2-3-4-10-13-16-21-17-14-11-8-6-5-7-9-12-15-18(19)20/h2-17H2,1H3,(H,19,20) |
InChI Key |
GWMMWBRENKLPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)
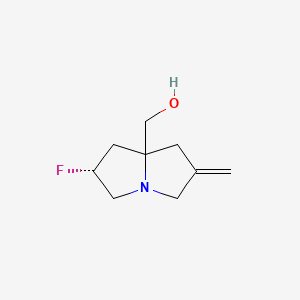

![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
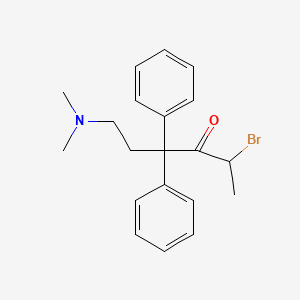
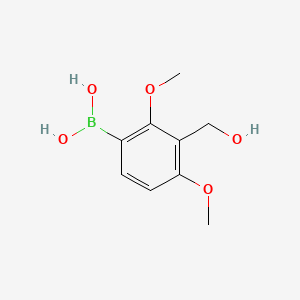
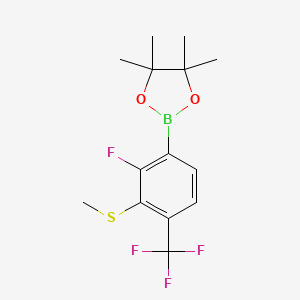

![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
